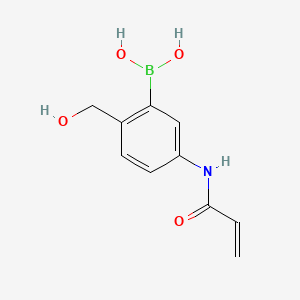

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPPDIZUHBQKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C=C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675139 | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-76-9 | |

| Record name | B-[2-(Hydroxymethyl)-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Acylation of Aminophenylboronic Acid Derivatives

The most widely documented method involves the acylation of 5-amino-2-(hydroxymethyl)phenylboronic acid with acryloyl chloride. This two-step process begins with the synthesis of the amine precursor, followed by acrylamido group introduction.

Step 1: Synthesis of 5-Nitro-2-(hydroxymethyl)phenylboronic Acid

Step 2: Reduction of Nitro to Amine

Step 3: Acylation with Acryloyl Chloride

Alternative Pathway: Boronation of Pre-Functionalized Arylacrylamides

A less common approach involves introducing the boronic acid group after acrylamido functionalization:

-

Suzuki-Miyaura Coupling

Critical Analysis of Methodologies

Comparison of Synthetic Routes

| Parameter | Nucleophilic Acylation | Suzuki-Miyaura Coupling |

|---|---|---|

| Starting Material Cost | Low ($20–50/g) | High ($150–200/g) |

| Step Count | 3 | 2 |

| Total Yield | 45–52% | 35–40% |

| Purification Difficulty | Moderate | High |

The acylation route predominates due to superior yields and commercial availability of 2-(hydroxymethyl)phenylboronic acid.

Optimization Strategies

-

Temperature Control : Maintaining 0°C during acylation minimizes acrylate polymerization.

-

Catalyst Loading : Increasing Pd/C to 15% wt reduces hydrogenation time to 6 hours without compromising yield.

-

Solvent Systems : Replacing THF with dichloromethane in Schotten-Baumann reactions improves phase separation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B–OH), 7.89 (d, J = 8.2 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 6.40–6.20 (m, 2H, CH₂=CH), 5.72 (s

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The acrylamido group can be reduced to form an amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: 5-Acrylamido-2-carboxyphenylboronic acid.

Reduction: 5-Acrylamido-2-(aminomethyl)phenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules due to the boronic acid moiety’s ability to form reversible covalent bonds with diols.

Medicine: Explored for its potential in drug delivery systems and as a building block for designing boron-containing pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is primarily based on the reactivity of its functional groups:

Boronic Acid Moiety: Forms reversible covalent bonds with diols, making it useful in sensing and separation applications.

Acrylamido Group: Can undergo polymerization reactions, allowing the compound to be incorporated into polymer networks.

Hydroxymethyl Group: Provides a site for further functionalization, enabling the synthesis of a wide range of derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

A. 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester

- Structure : Lacks the acrylamido group at the 5-position.

- Applications : Used as a commercially available alternative for oligosaccharide complexation. While it shares the hydroxymethyl group, its simpler structure limits its utility in polymerization-based applications .

- Synthesis: No specialized synthesis required, enabling scalability for industrial processes .

B. 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (HPAP)

- Structure: Contains a pinacol ester group instead of a cyclic monoester and lacks the acrylamido moiety.

- Applications : Forms ROS-sensitive micelles for controlled drug release (e.g., moxifloxacin). The pinacol ester enhances stability until H₂O₂ (0.5–1.0 mM) triggers degradation .

C. 3-(Acrylamido)phenylboronic Acid

- Structure : Acrylamido group at the 3-position instead of the 5-position; lacks the hydroxymethyl group.

- Applications: Used in glucose-sensitive hydrogels (e.g., copolymerized with N-vinyl-2-pyrrolidone).

D. 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic Acid

- Structure: Replaces the hydroxymethyl group with a dimethylamino-methyl group.

- Applications: The dimethylamino group introduces pH-sensitive properties, enabling applications in targeted delivery systems. However, its binding affinity for sugars may differ due to altered electronic effects .

Comparative Data Tables

Table 2: Binding and Reactivity Profiles

Research Findings and Industrial Relevance

- APB vs. 2-(Hydroxymethyl)phenylboronic Acid : APB’s acrylamido group enables covalent integration into hydrogels or surface coatings, which is critical for biosensor development. However, the commercial availability of 2-(hydroxymethyl)phenylboronic acid makes it preferable for large-scale carbohydrate purification .

- APB vs.

- Interference in Reactions : The hydroxymethyl group in APB can hinder palladium-catalyzed cross-coupling reactions, unlike simpler boronic acids (e.g., phenylboronic acid) .

Biologische Aktivität

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (AHPBA) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, biosensing, and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AHPBA is characterized by the presence of an acrylamide group and a hydroxymethyl phenylboronic acid moiety. Its chemical structure allows for specific interactions with diols, which is a key feature in its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BNO4 |

| Molecular Weight | 233.05 g/mol |

| CAS Number | 1217500-76-9 |

| pKa | Approximately 9.0 |

The biological activity of AHPBA primarily arises from its ability to form reversible covalent bonds with diols through boronate ester formation. This interaction is particularly significant in the context of glucose sensing and drug delivery systems.

- Boronate Ester Formation : AHPBA can react with sugars (e.g., glucose) to form boronate esters, which can be exploited in glucose-responsive systems. The binding affinity of AHPBA to glucose is influenced by pH and ionic strength, making it suitable for physiological applications .

- Enzyme Interaction : AHPBA has shown potential in modulating enzyme activity by interacting with specific active sites, which may lead to therapeutic effects in various diseases .

1. Glucose Sensing

AHPBA has been utilized in the development of glucose-sensitive hydrogels. These hydrogels exhibit a change in optical properties upon binding to glucose, making them suitable for non-invasive monitoring of blood sugar levels. The binding constant for AHPBA with glucose at physiological pH is reported to be significantly higher than that of other boronic acids, indicating its effectiveness as a glucose sensor .

2. Drug Delivery Systems

Due to its ability to form stable complexes with diols and sugars, AHPBA is being explored as a carrier for targeted drug delivery. The reversible nature of boronate ester formation allows for controlled release of therapeutic agents in response to specific biological triggers, such as changes in glucose concentration .

Case Studies and Research Findings

Several studies have investigated the biological activity of AHPBA:

- Study on Glucose Binding : Research demonstrated that AHPBA exhibits a high binding affinity for fructose and glucose, with equilibrium constants (K_eq) reported at physiological pH being significantly higher than those for traditional phenylboronic acids .

- Hydrogel Applications : In one study, AHPBA was incorporated into hydrogel matrices that responded to glucose levels. The hydrogels showed a distinct optical diffraction response when exposed to varying concentrations of glucose, indicating their potential use in real-time biosensing applications .

- Enzyme Modulation : Another investigation revealed that AHPBA could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acrylamido-2-(hydroxymethyl)phenylboronic acid, and how do reaction conditions influence yield and purity?

- The synthesis involves multi-step functionalization of phenylboronic acid precursors. Key steps include:

- Amidation : Introducing the acrylamido group via coupling reactions (e.g., using carbodiimide catalysts like EDC/HCl) .

- Hydroxymethylation : Achieved through reductive alkylation or protection/deprotection strategies .

- Critical parameters :

- Solvent polarity (e.g., DMF or THF) affects reaction kinetics.

- Microwave-assisted synthesis can reduce reaction time and by-products .

- Purification via column chromatography (silica gel) or recrystallization improves purity (>95% by HPLC) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Analytical methods :

- NMR : Confirm the presence of acrylamido (δ 6.2–6.5 ppm for vinyl protons) and hydroxymethyl (δ 4.4–4.6 ppm for –CH2OH) groups .

- HPLC : Monitor purity using C18 columns with UV detection at 254 nm .

- Mass spectrometry : Validate molecular weight (theoretical: ~235 g/mol) .

- Stability testing : Boronic acids are prone to hydrolysis; store in anhydrous solvents at –20°C .

Advanced Research Questions

Q. How can this compound be utilized in designing stimuli-responsive drug delivery systems?

- Mechanism : The boronic acid moiety binds diols (e.g., sugars or H2O2), enabling pH- or redox-responsive release .

- Case study :

- Formulate hydrogels by copolymerizing with N-isopropylacrylamide (NIPAM) for temperature- and glucose-sensitive drug carriers .

- Optimize crosslinking density using ethylene glycol dimethacrylate (EGDMA) to balance mechanical strength and payload release .

Q. What strategies mitigate conflicting data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

- Experimental design :

- Use isogenic cell lines to isolate compound-specific effects from genetic variability .

- Dose-response assays : Compare IC50 values across multiple cancer cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .

- Data interpretation :

- Conflicting cytotoxicity may arise from off-target binding; validate via competitive assays with boronic acid inhibitors (e.g., bortezomib) .

Q. How does the hydroxymethyl group enhance reactivity in aqueous environments compared to other boronic acids?

- Solubility : The –CH2OH group increases hydrophilicity, enabling reactions in PBS buffer (pH 7.4) without organic co-solvents .

- Reactivity : Hydroxymethyl facilitates hydrogen bonding with biomolecules (e.g., glycoproteins), enhancing binding affinity for diol-containing targets .

- Comparative data :

| Compound | Solubility in H2O (mg/mL) | Binding Affinity (Kd, μM) |

|---|---|---|

| Phenylboronic acid | 1.2 | 450 |

| 4-Hydroxymethyl derivative | 8.7 | 85 |

Methodological Challenges and Solutions

Q. What are the best practices for handling stability issues during long-term experiments?

- Storage : Use desiccants (e.g., molecular sieves) in sealed vials under inert gas (N2/Ar) .

- In situ stabilization : Add 1–5% glycerol to aqueous solutions to inhibit boronic acid dimerization .

Q. How can computational modeling guide the design of derivatives with improved binding specificity?

- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., serine proteases) .

- MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives .

Comparative Analysis

Q. How does this compound compare to similar boronic acids in catalytic applications?

- Advantages :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.